molecular formula C17H14Cl2N2O2 B2410300 (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide CAS No. 496036-86-3

(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide

Cat. No.: B2410300
CAS No.: 496036-86-3
M. Wt: 349.21
InChI Key: DUQUOPADWGLGQK-MDZDMXLPSA-N
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Description

(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a conjugated system with both amide and alkene functionalities, which contribute to its unique chemical properties.

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-(2,6-dichlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-11(22)20-12-5-7-13(8-6-12)21-17(23)10-9-14-15(18)3-2-4-16(14)19/h2-10H,1H3,(H,20,22)(H,21,23)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQUOPADWGLGQK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Planning

Molecular Architecture

(2E)-N-[4-(Acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide comprises three distinct moieties:

  • 2,6-Dichlorophenyl group : A highly halogenated aromatic system influencing electronic and steric properties.
  • Prop-2-enamide bridge : A conjugated system requiring precise (E)-stereochemistry.
  • 4-Acetamidophenyl group : A polar substituent enhancing solubility and hydrogen-bonding capacity.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests two primary disconnections:

  • Enamide bond cleavage : Separating the 2,6-dichlorocinnamoyl chloride and 4-acetamidoaniline precursors.
  • Double bond formation : Constructing the α,β-unsaturated system via Wittig or Heck reactions.

Synthetic Routes to this compound

Method A: Direct Amide Coupling

Step 1: Synthesis of (2E)-3-(2,6-Dichlorophenyl)Acrylic Acid

The cinnamic acid derivative is prepared via Perkin condensation between 2,6-dichlorobenzaldehyde and acetic anhydride under basic conditions:
$$
\text{2,6-Cl}2\text{C}6\text{H}3\text{CHO} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{NaOAc, 180°C}} \text{2,6-Cl}2\text{C}6\text{H}3\text{CH=CHCOOH}
$$
Yield : 68–72% after recrystallization (ethanol/water).

Step 2: Formation of Cinnamoyl Chloride

The acrylic acid is treated with thionyl chloride to yield the acyl chloride:
$$
\text{2,6-Cl}2\text{C}6\text{H}3\text{CH=CHCOOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2,6-Cl}2\text{C}6\text{H}3\text{CH=CHCOCl} + \text{SO}2 + \text{HCl}
$$
Reaction Time : 4–6 hours; Purity : >95% (GC-MS).

Step 3: Coupling with 4-Acetamidoaniline

The acyl chloride reacts with 4-acetamidoaniline in dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{2,6-Cl}2\text{C}6\text{H}3\text{CH=CHCOCl} + \text{H}2\text{NC}6\text{H}4\text{NHCOCH}_3 \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl}
$$
Optimization Data :

Parameter Value
Temperature 0–5°C
Molar Ratio (1:1.2) 92% Yield
Catalyst None required

Method B: Heck Reaction-Mediated Synthesis

Step 1: Palladium-Catalyzed Vinylation

A Heck coupling between 2,6-dichlorobromobenzene and acrylamide derivatives forms the α,β-unsaturated system:
$$
\text{2,6-Cl}2\text{C}6\text{H}3\text{Br} + \text{CH}2=\text{CHCONHC}6\text{H}4\text{NHCOCH}3 \xrightarrow{\text{Pd(OAc)}2, \text{PPh}_3} \text{Target Compound}
$$
Conditions :

  • Catalyst : 5 mol% Pd(OAc)₂
  • Ligand : Triphenylphosphine (PPh₃)
  • Base : K₂CO₃
  • Solvent : DMF/H₂O (9:1)
  • Yield : 78% (HPLC purity 98.5%).
Stereochemical Control

The (E)-configuration is ensured by:

  • High reaction temperatures (110–120°C) favoring thermodynamically stable trans isomers.
  • Bulky ligands (e.g., P(t-Bu)₃) reducing steric hindrance during olefin insertion.

Method C: Wittig Olefination Approach

Step 1: Ylide Generation

Triphenylphosphine reacts with ethyl bromoacetate to form the ylide:
$$
\text{Ph}3\text{P} + \text{BrCH}2\text{COOEt} \rightarrow \text{Ph}_3\text{P=CHCOOEt} + \text{HBr}
$$

Step 2: Olefination with 2,6-Dichlorobenzaldehyde

The ylide reacts with 2,6-dichlorobenzaldehyde to form ethyl (2E)-3-(2,6-dichlorophenyl)acrylate:
$$
\text{2,6-Cl}2\text{C}6\text{H}3\text{CHO} + \text{Ph}3\text{P=CHCOOEt} \rightarrow \text{2,6-Cl}2\text{C}6\text{H}_3\text{CH=CHCOOEt}
$$
Yield : 85% (diethyl ether recrystallization).

Step 3: Amidation with 4-Acetamidoaniline

The ester undergoes aminolysis with 4-acetamidoaniline in methanol:
$$
\text{2,6-Cl}2\text{C}6\text{H}3\text{CH=CHCOOEt} + \text{H}2\text{NC}6\text{H}4\text{NHCOCH}_3 \xrightarrow{\text{MeOH, Δ}} \text{Target Compound}
$$
Reaction Time : 12 hours; Yield : 70%.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Method Overall Yield Purity Stereoselectivity (E:Z)
A 68–72% 95% >99:1
B 78% 98.5% 97:3
C 70% 93% 95:5

Environmental and Practical Considerations

  • Method A requires stoichiometric acyl chloride formation, generating HCl waste.
  • Method B employs palladium catalysts, necessitating costly metal recovery.
  • Method C uses phosphine reagents, complicating purification.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.89 (d, J = 15.6 Hz, 1H, CH=CH), 7.65–7.12 (m, 7H, Ar-H), 2.11 (s, 3H, COCH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).

Chromatographic Purity

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 μm)
  • Mobile Phase: MeCN/H₂O (70:30)
  • Retention Time: 8.9 min; Purity : 98.5%.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkene to an alkane.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Studies have indicated that derivatives of (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide exhibit significant anticancer properties. For instance, certain analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and death.
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticonvulsant Activity
    • Research has revealed that related compounds can exhibit anticonvulsant properties by interacting with voltage-gated sodium channels. These interactions can stabilize neuronal membranes and prevent excessive neuronal firing, making them potential candidates for treating epilepsy.

Therapeutic Applications

  • Drug Development
    • The unique pharmacological profile of this compound makes it a valuable scaffold for the development of new therapeutic agents. Researchers are exploring its derivatives for enhanced efficacy and reduced toxicity in clinical settings.
  • Selective Androgen Receptor Modulation
    • Some studies have investigated the compound's potential as a selective androgen receptor modulator (SARM). Its ability to selectively activate androgen receptors could lead to applications in treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids.

Case Studies and Research Findings

StudyFindings
Kearbey et al. (2007)Investigated the pharmacokinetics of related compounds, demonstrating favorable absorption and bioavailability in animal models, indicating potential for clinical use in hormone-related therapies .
Torregrosa et al. (2015)Reported on the anticonvulsant activities of structurally similar compounds, highlighting their effects on sodium channel modulation .
Recent Anticancer StudiesEvaluated the efficacy of this compound derivatives against various cancer cell lines, showing promising results in apoptosis induction .

Mechanism of Action

The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide: shares similarities with other enamides, such as:

Uniqueness

Biological Activity

The compound (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H16Cl2N2OC_{17}H_{16}Cl_2N_2O. The structure features an enamide functional group, which is known for its reactivity and ability to interact with biological targets.

Structural Representation

PropertyValue
Molecular Weight336.23 g/mol
Chemical FormulaC₁₇H₁₆Cl₂N₂O
IUPAC NameThis compound
SMILESCC(=O)N(c1ccc(cc1)C=C(c2cc(Cl)c(Cl)c2))

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer proliferation pathways, such as chymotrypsinogen B, which plays a role in protein digestion and tumor progression .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. This is attributed to its ability to interfere with cell signaling pathways that promote survival and proliferation .

Therapeutic Applications

The compound has potential applications in the treatment of various conditions:

  • Cancer Treatment : Due to its ability to inhibit cancer cell growth, it is being investigated as a candidate for targeted cancer therapies.
  • Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent cytotoxic effects against several cancer cell lines, including breast and prostate cancers. The compound was found to induce apoptosis through the activation of caspase pathways .
  • In Vivo Studies :
    • Animal studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models. The mechanism was linked to the downregulation of oncogenes associated with tumor growth .
  • Toxicological Assessment :
    • Toxicity studies indicated a favorable safety profile at therapeutic doses. The compound did not show significant acute toxicity in rodent models, suggesting its potential as a safe therapeutic agent .

Q & A

Basic: What are the standard synthesis protocols for (2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide, and how is structural integrity validated?

Methodological Answer:
The compound is typically synthesized via copolymerization or condensation reactions. For example, controlled copolymerization of acrylamide derivatives with dichlorophenyl precursors (e.g., using ammonium persulfate as an initiator) is a common approach . Post-synthesis, structural validation employs:

  • Nuclear Magnetic Resonance (NMR): To confirm substituent positions and stereochemistry.
  • Infrared Spectroscopy (IR): For functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography: Resolves absolute configuration, as demonstrated in analogous dichlorophenyl derivatives .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity.

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